2-Methyl-3-hexyn-2-ol

Description

Contextual Significance within Tertiary Alkynol Chemistry

Tertiary alkynols, or α-acetylenic tertiary alcohols, are a class of compounds defined by a hydroxyl group on a carbon atom that is bonded to three other carbon atoms. britannica.comfiveable.me One of these carbons is part of a carbon-carbon triple bond. This structural arrangement makes them significant building blocks in organic synthesis. mdpi.com They are less reactive than primary and secondary alcohols in some aspects due to steric hindrance around the hydroxyl group, which can influence their participation in nucleophilic substitution reactions. fiveable.me

The significance of 2-methyl-3-hexyn-2-ol within this class stems from its utility as a model substrate for investigating fundamental reactions of tertiary alkynols. Its reactivity, influenced by both the alkyne and tertiary alcohol moieties, allows it to participate in a range of chemical reactions, including nucleophilic additions and dehydration. cymitquimica.com Researchers utilize compounds like this compound to explore and develop new synthetic methodologies. For instance, the transformation of propargylic alcohols, a category that includes tertiary alkynols, into α,β-unsaturated carbonyl compounds through rearrangements like the Meyer-Schuster and Rupe rearrangements is a key area of study where such compounds are instrumental. mdpi.comucl.ac.uk

The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne in the same molecule allows for a diverse array of transformations, making it a versatile intermediate for the synthesis of more complex molecules. cymitquimica.com The study of its reactions, such as selective hydrogenation, provides valuable data for developing catalysts and reaction conditions that can be applied to more complex substrates in pharmaceutical and fine chemical synthesis. rsc.orgresearchgate.net

Historical Trajectories in the Chemical Synthesis and Transformation of this compound

The synthesis of this compound can be achieved through several established routes in organic chemistry, reflecting the evolution of synthetic methodologies. A common and historically significant approach involves the nucleophilic addition of an acetylide to a ketone.

One prominent synthetic pathway starts with acetylene (B1199291). Acetylene is first deprotonated with a strong base like sodium amide (NaNH₂) to form an acetylide anion. This anion then undergoes alkylation with an ethyl halide, such as ethyl bromide, to produce 1-butyne (B89482). Subsequent deprotonation of 1-butyne with another equivalent of a strong base generates a butynyl anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of acetone (B3395972). A final aqueous workup protonates the resulting alkoxide to yield this compound. brainly.comvaia.comchegg.com

An alternative synthesis involves the reaction of 1-butyne with acetone. chemicalbook.com Another documented method is the reaction between bromoethane (B45996) and 3-methyl butynol (B8639501) in the presence of lithium amide in diethyl ether. chemicalbook.com

The transformations of this compound are also a subject of significant research. A key transformation is its selective hydrogenation. The partial hydrogenation of the alkyne function to an alkene is a valuable process in organic synthesis. For instance, the hydrogenation of similar alkynols is crucial in the industrial production of vitamins and fragrances. beilstein-journals.org The selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114), a related tertiary alkynol, has been extensively studied using various catalysts, such as palladium-based systems, to optimize the yield of the corresponding alkene, 2-methyl-3-buten-2-ol. researchgate.netmdpi.comrsc.org These studies on related compounds provide a framework for understanding and predicting the behavior of this compound in similar reactions.

Furthermore, tertiary alkynols like this compound are known to undergo acid-catalyzed rearrangements, such as the Rupe rearrangement, which typically yields α,β-unsaturated ketones. mdpi.com The study of these rearrangements with substrates like this compound contributes to the understanding of carbocation intermediates and reaction pathways in organic chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5075-33-2 scbt.com |

| Molecular Formula | C₇H₁₂O scbt.com |

| Molecular Weight | 112.17 g/mol scbt.comchemsynthesis.com |

| Boiling Point | 144 °C chemsynthesis.comchemicalbook.comchemsrc.com |

| Density | 0.856 g/mL at 25 °C chemsynthesis.comchemicalbook.comchemsrc.com |

| Refractive Index (n20/D) | 1.44 chemsynthesis.comchemicalbook.comchemsrc.com |

Table 2: Selected Precursors in the Synthesis of this compound

| Precursor 1 | Precursor 2 |

|---|---|

| 1-Butyne chemicalbook.com | Acetone chemicalbook.com |

| Bromoethane chemicalbook.com | 3-Methyl butynol chemicalbook.com |

| Acetylene brainly.com | Ethyl bromide, Acetone brainly.com |

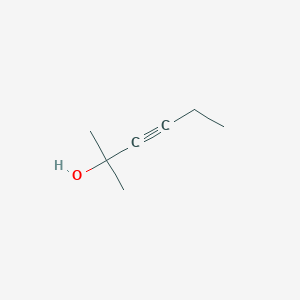

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylhex-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLYFWRRAFIWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398956 | |

| Record name | 2-Methyl-3-hexyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5075-33-2 | |

| Record name | 2-Methyl-3-hexyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-hexyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 3 Hexyn 2 Ol

Alkynylation Reactions and Regioselective Carbon-Carbon Bond Formation

Alkynylation, the addition of an alkyne to a carbonyl group, stands as a primary method for constructing propargylic alcohols like 2-methyl-3-hexyn-2-ol. wikipedia.org This transformation results in the formation of a new carbon-carbon bond and a stereocenter, offering a versatile entry point for further chemical modifications. The regioselectivity of this addition is paramount, ensuring the formation of the desired constitutional isomer.

Acetylene-Based Pathways for this compound Synthesis

A common and direct route to this compound involves the use of acetylene (B1199291) as a key starting material. brainly.com This pathway typically proceeds in a two-step sequence. First, acetylene is deprotonated with a strong base, such as sodium amide (NaNH₂), to form an acetylide anion. This nucleophilic species then undergoes an alkylation reaction with an ethyl halide, like ethyl bromide, to produce 1-butyne (B89482). The terminal alkyne, 1-butyne, is subsequently deprotonated again with a strong base to form the corresponding butynide anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone (B3395972). An aqueous workup follows to protonate the resulting alkoxide, yielding the final product, this compound. brainly.com

Industrial-scale ethynylation processes, pioneered by Walter Reppe, often utilize alkali metal and copper(I) acetylides for the synthesis of various propargylic alcohols. wikipedia.org For the production of related compounds like 2-methyl-3-butyn-2-ol (B105114) from acetylene and acetone, alkali metal acetylides are particularly effective. wikipedia.orggoogle.com

Table 1: Reagents for Acetylene-Based Synthesis of this compound

| Step | Reagent 1 | Reagent 2 | Intermediate/Product |

|---|---|---|---|

| 1 | Acetylene | Sodium Amide (NaNH₂) | Sodium Acetylide |

| 2 | Sodium Acetylide | Ethyl Bromide | 1-Butyne |

| 3 | 1-Butyne | Sodium Amide (NaNH₂) | Sodium Butynide |

| 4 | Sodium Butynide | Acetone | Sodium 2-methyl-3-hexyn-2-oxide |

| 5 | Sodium 2-methyl-3-hexyn-2-oxide | Aqueous Workup | This compound |

Grignard Reaction Applications in Alkynol Synthesis

The Grignard reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely applied in the synthesis of tertiary alcohols, including alkynols. derpharmachemica.com In the context of this compound synthesis, a Grignard reagent derived from a terminal alkyne can be reacted with a ketone. Specifically, 1-butyne can be treated with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alkynylmagnesium halide (a butynyl Grignard reagent). This organometallic species then serves as a potent nucleophile that adds to the carbonyl group of acetone. The subsequent hydrolysis of the magnesium alkoxide intermediate yields the desired this compound. nahrainuniv.edu.iqyoutube.com

Retrosynthetic analysis reveals alternative Grignard-based approaches. For instance, the target molecule can be disconnected to reveal an acetylide anion and 2-butanone, or a methyl Grignard reagent and 3-hexyne-2-one. brainly.comchegg.com The choice of route often depends on the availability and reactivity of the starting materials.

The use of ionic liquids as solvents in Grignard reactions has been explored to improve reaction conditions and yields. derpharmachemica.com These non-volatile and non-flammable solvents can offer a safer alternative to traditional ethers like diethyl ether or tetrahydrofuran. derpharmachemica.com

Catalytic Ethynylation Approaches for this compound

Catalytic methods for ethynylation offer advantages in terms of efficiency and atom economy. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided context, general principles of catalytic alkynylation are relevant. Transition metal catalysts, often based on copper, zinc, or other metals, can facilitate the addition of terminal alkynes to carbonyl compounds under milder conditions than stoichiometric methods. rsc.orgethz.ch

For instance, copper-catalyzed asymmetric propargylic substitution reactions of propargylic alcohols have been developed, although these typically start from a pre-formed propargylic alcohol. rsc.org The development of catalytic systems that can directly and enantioselectively couple acetylene, an ethyl group, and acetone to form chiral this compound remains a significant area of research.

Stereoselective and Enantioselective Synthesis of this compound and Analogues

While this compound itself is achiral, the synthesis of its chiral analogues, where the two methyl groups are replaced by different substituents, presents the challenge of controlling stereochemistry. Stereoselective synthesis aims to produce a single stereoisomer (enantiomer or diastereomer) in preference to others. youtube.com

Chiral Catalyst Applications in Propargylic Alcohol Functionalization

The enantioselective synthesis of chiral propargylic alcohols and their derivatives is a significant focus in modern organic synthesis. rsc.org Chiral catalysts are frequently employed to induce asymmetry in these reactions.

Chiral Phosphoric Acids: Chiral phosphoric acids have emerged as powerful catalysts for a range of asymmetric reactions, including those involving propargylic alcohols. rsc.org They can be used to achieve regio- and enantioselective transformations of functionalized propargylic alcohols. rsc.org

Transition Metal Catalysis with Chiral Ligands: Transition metals, in combination with chiral ligands, are widely used for enantioselective catalysis. For example, a combination of a chiral aldehyde and a nickel complex can facilitate the asymmetric α-propargylation of amino acid esters with propargylic alcohol esters, yielding products with excellent enantioselectivities. acs.orgnih.gov Copper catalysts paired with chiral bifunctional N,N,P-ligands have been successfully used for the asymmetric propargylic substitution of propargylic alcohols. rsc.org Manganese-based catalysts with chiral salen-type ligands have been developed for the enantioselective hydroxylation of tertiary propargylic C-H bonds, providing access to enantioenriched tertiary alcohols. chemistryviews.org

These catalytic systems, while not directly applied to the synthesis of this compound in the provided information, represent the state-of-the-art in controlling stereochemistry in the synthesis of related chiral propargylic alcohols. The principles of these catalytic systems could be adapted for the enantioselective synthesis of chiral analogues of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Butyne |

| 2-Butanone |

| 2-Methyl-3-butyn-2-ol |

| This compound |

| 3-Hexyne-2-one |

| Acetone |

| Acetylene |

| Ethyl Bromide |

| Sodium 2-methyl-3-hexyn-2-oxide |

| Sodium Acetylide |

| Sodium Amide |

Asymmetric Induction in Alkynol-Related Carbon-Carbon Bond Formation

Asymmetric induction is a fundamental principle in stereoselective synthesis, describing the preferential formation of one enantiomer or diastereomer over another. wikipedia.org This phenomenon arises from the influence of a chiral feature within the substrate, reagent, catalyst, or reaction environment. wikipedia.org In the context of synthesizing chiral tertiary alkynols, such as this compound, asymmetric induction is paramount for controlling the stereochemical outcome of carbon-carbon bond-forming reactions. The primary strategy for achieving this is through the enantioselective addition of an alkyne nucleophile to a prochiral ketone, a process often mediated by a chiral catalyst.

The development of catalytic asymmetric alkynylation of ketones has been a significant area of research, aiming to produce optically active tertiary propargylic alcohols. rsc.org These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. nii.ac.jp The challenge lies in the lower reactivity of ketones compared to aldehydes and the difficulty in differentiating the two prochiral faces of the ketone. rsc.orgresearchgate.net

External asymmetric induction, where a chiral catalyst introduces the stereochemical bias, is the most common and economically viable approach. wikipedia.org A variety of chiral metal complexes have been developed to facilitate this transformation with high enantioselectivity. These catalysts typically function by coordinating to both the ketone and the alkyne, creating a chiral environment that directs the nucleophilic attack of the alkyne to one face of the ketone over the other.

One notable advancement involves the use of chiral N-heterocyclic carbene (NHC) ligands in transition metal catalysis. nii.ac.jpnih.gov For instance, chiral CCN pincer rhodium(III) complexes have been shown to be effective catalysts for the direct asymmetric alkynylation of certain ketones. nii.ac.jp These catalysts can activate both the alkyne and the ketone, facilitating the carbon-carbon bond formation within a defined chiral pocket. nii.ac.jp

Another successful strategy employs chiral ligands in conjunction with zinc acetylides. The enantioselective addition of terminal alkynes to ketones can be mediated by dimethylzinc (B1204448) in the presence of a chiral ligand, such as derivatives of Jacobsen's salen ligand or BINOL. nih.gov Similarly, chiral lithium binaphtholate has been demonstrated to catalyze the enantioselective alkynylation of ketones using lithium acetylide, representing a method that avoids other metal sources. rsc.org

Kinetic resolution offers an alternative pathway to enantioenriched tertiary propargylic alcohols. In this approach, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the unreacted, enantiopure alcohol. chemistryviews.orgrsc.org For example, palladium-catalyzed kinetic resolution has been employed to obtain a variety of optically active tertiary propargylic alcohols with excellent enantioselectivities. rsc.org

The research in this field has yielded several highly effective catalytic systems for the asymmetric synthesis of tertiary propargylic alcohols, a class of molecules to which this compound belongs. The data below summarizes key findings from various studies on the asymmetric alkynylation of ketones, showcasing the different catalysts, ligands, and reaction conditions that lead to high enantiomeric excess (ee) of the desired chiral alkynol products.

| Catalyst/Ligand System | Ketone Substrate | Alkyne Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Chiral CCN Pincer Rh(III) Complex | Trifluoroacetophenone | Phenylacetylene | Toluene | 64 | 86 | nii.ac.jp |

| Pd((R)-DTBM-SEGphos)Cl₂ (Kinetic Resolution) | Racemic Tertiary Propargylic Alcohols | - | - | 29-45 | up to 99 | rsc.org |

| Chiral Lithium Binaphtholate | Various Ketones | Lithium Acetylide | - | - | up to 90 | rsc.org |

| Cu(OTf)₂ / N-Tosylproline | Aromatic Ketones | Zinc Phenylacetylide | - | high | high | nih.gov |

| Ti(IV)-BINOL Complex | Aryl and Aliphatic Ketones | Zinc Phenylacetylides | - | - | high | nih.gov |

| Chiral N-Heterocyclic Carbene (NHC) | Aldehydes | Ynones | - | - | high | nih.gov |

Reactivity and Mechanistic Investigations of 2 Methyl 3 Hexyn 2 Ol Transformations

Selective Alkyne Hydrogenation and Semi-Hydrogenation Processes

The partial hydrogenation of alkynes to alkenes is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. beilstein-journals.org The selective conversion of 2-methyl-3-hexyn-2-ol to its corresponding alkene, 2-methyl-3-hexen-2-ol, is of particular industrial interest as the product is a precursor for the synthesis of vitamins A and E. mdpi.com

Palladium-based catalysts are widely recognized for their efficacy in promoting the semi-hydrogenation of alkynes due to their ability to dissociate hydrogen and their inherent selectivity towards alkene formation. recercat.catunil.ch Various palladium-based systems have been developed and studied for the selective hydrogenation of this compound and analogous compounds.

Palladium on Inert Supports: Traditional catalysts like palladium on calcium carbonate (CaCO3), often modified with lead (Lindlar's catalyst), are effective for alkyne semi-hydrogenation. rsc.org Studies on a modified Pd/CaCO3 catalyst for the hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (a structurally similar alkyne) highlighted the importance of reaction conditions to achieve high selectivity. rsc.org

Palladium on Active Supports: The use of active supports like zinc oxide (ZnO) can lead to the formation of Pd-Zn alloys, which have demonstrated high selectivity in alkyne hydrogenation. rsc.org A Pd/ZnO catalyst showed higher initial activity and selectivity for the hydrogenation of 2-methyl-3-butyn-2-ol compared to a commercial Lindlar catalyst under the same conditions. rsc.org The formation of intermetallic PdZn phases is crucial for the enhanced performance. mdpi.com

Bimetallic Catalysts: The addition of a second metal to palladium can significantly improve selectivity. Poisoning Pd catalysts with bismuth (Bi) has been shown to increase the maximum alkene yield in the semi-hydrogenation of 2-methyl-3-butyn-2-ol from 91.5% to 94-96%. researchgate.net This is attributed to a decrease in the adsorption energy of the alkene product and the suppression of the formation of the β-hydride phase in palladium. researchgate.net

Polymer-Stabilized Nanoparticles: Palladium nanoparticles stabilized by polymers such as poly(vinylpyrrolidone) (PVP) have been used for the selective hydrogenation of various alkynes. rsc.org For the hydrogenation of 3-hexyne, PVP-stabilized Pd nanoparticles showed excellent stereoselectivity towards the Z-isomer. rsc.org

A comparative study on the hydrogenation of 2-methyl-3-butyn-2-ol using different catalytic systems is summarized below:

| Catalyst System | Support/Modifier | Key Findings | Reference |

| Pd | CaCO3 (modified) | High selectivity achievable with optimized reaction conditions. | rsc.org |

| Pd | ZnO | Formation of Pd-Zn alloy enhances selectivity and activity. | rsc.orgrsc.org |

| Pd-Bi | - | Increased alkene yield by suppressing over-hydrogenation. | researchgate.net |

| Pd-PVP | - | High stereoselectivity for internal alkynes. | rsc.org |

| Ni2P and Ni5P4 | - | Nickel phosphides show potential for semi-hydrogenation. | researchgate.net |

The mechanism of alkyne hydrogenation on metal surfaces is generally described by the Langmuir-Hinshelwood model, where both hydrogen and the organic substrate adsorb onto the catalyst surface before reacting. rsc.orgacs.orgresearchgate.net The selectivity of the process is governed by two main factors: thermodynamic selectivity, which relies on the weaker adsorption of the alkene product compared to the alkyne, and mechanistic selectivity, which is influenced by the catalyst's properties. rsc.org

For palladium catalysts, the formation of a subsurface β-hydride phase is known to favor over-hydrogenation to the alkane. rsc.orgresearchgate.net Modifiers like lead or bismuth are thought to suppress the formation of this hydride phase, thereby increasing selectivity towards the alkene. researchgate.net

Theoretical studies using Density Functional Theory (DFT) on the hydrogenation of 2-methyl-3-butyn-2-ol (MBY) on palladium nanoparticles have provided insights into the structure sensitivity of the reaction. unil.ch These studies suggest that the reduction of the alkyne to the alkene (2-methyl-3-buten-2-ol, MBE) occurs preferentially on the plane sites of the palladium nanoparticles, while the subsequent hydrogenation of the alkene to the alkane happens almost exclusively on the edge and corner sites. unil.chunil.ch This difference in site reactivity is a key factor in the high selectivity observed for this reaction on certain palladium catalysts. unil.ch

The proposed mechanism involves the following key steps:

Competitive adsorption of the alkyne and hydrogen onto the catalyst surface.

Stepwise addition of two hydrogen atoms to the adsorbed alkyne to form the alkene.

Desorption of the alkene from the surface before it can be further hydrogenated.

The selectivity of the semi-hydrogenation of this compound is highly dependent on both the intrinsic properties of the catalyst and the external reaction conditions.

Catalyst Structural Properties:

Particle Size and Shape: The catalytic performance can be sensitive to the size and shape of the palladium nanoparticles. For the hydrogenation of 2-methyl-3-butyn-2-ol, the reaction was found to be structure-sensitive, with different crystallographic planes of palladium exhibiting different activities. unil.ch Specifically, Pd(100) and Pd(111) planes were found to be active for the semi-hydrogenation, while over-hydrogenation occurred primarily on edge sites. unil.ch In another study, the catalytic performance was found to be insensitive to the nanoparticle shape (nanohexagons vs. nanospheres) but dependent on the number of Pd atoms on (111) planes. unil.ch

Metal-Support Interactions: The nature of the support can influence the electronic properties and morphology of the palladium nanoparticles. Strong metal-support interactions, as seen with ZnO, can lead to the formation of bimetallic alloys (PdZn) which are highly selective for alkene formation. rsc.orgmdpi.com

Reaction Parameters:

Temperature: Temperature affects the reaction rates and can influence selectivity. For the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/TiO2 catalyst, an apparent activation energy of 12 kJ/mol was determined for the formation of the alkene. mdpi.com

Hydrogen Pressure: Higher hydrogen pressures can favor the formation of the subsurface palladium hydride, leading to increased over-hydrogenation. rsc.org Therefore, controlling the hydrogen pressure is crucial for achieving high selectivity.

Solvent: The choice of solvent can influence the reaction. For instance, the hydrogenation of 2-methyl-3-butyn-2-ol has been studied under solvent-free conditions as well as in aqueous solutions. researchgate.netdntb.gov.ua

Stirring Speed: In slurry reactors, inadequate mixing can lead to mass transfer limitations, which can affect both the observed activity and selectivity. rsc.org

The table below summarizes the effect of various parameters on the selectivity of alkyne semi-hydrogenation.

| Parameter | Effect on Selectivity | Explanation | Reference(s) |

| Catalyst Particle Size | Can be significant | Different crystal facets can have different activities for hydrogenation and over-hydrogenation. | unil.ch |

| Catalyst Support | Significant | Can lead to alloy formation (e.g., PdZn) and alter electronic properties. | rsc.orgmdpi.com |

| Bimetallic Additives (e.g., Bi, Pb) | Increases selectivity | Suppresses the formation of palladium hydride and weakens alkene adsorption. | researchgate.net |

| Temperature | Variable | Affects the relative rates of hydrogenation and over-hydrogenation. | mdpi.com |

| Hydrogen Pressure | Higher pressure can decrease selectivity | Promotes the formation of palladium hydride, which favors over-hydrogenation. | rsc.org |

Elucidation of Mechanistic Pathways on Catalyst Surfaces

Carbon-Carbon Coupling Reactions Involving this compound

The alkyne functionality in this compound serves as a handle for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

The borylation of alkynes is a powerful method for the synthesis of alkenylboron compounds, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While specific studies on the borylation of this compound are not prevalent in the provided search results, the borylation of the structurally similar 2-methyl-3-butyn-2-ol has been reported. rsc.org

In a study utilizing a copper-iron oxide catalyst on carbon nanotubes (CuFe2O4@CNT), the hydroboration of 2-methyl-3-butyn-2-ol with bis(pinacolato)diboron (B136004) (B2pin2) proceeded with high yield (88%) to afford the corresponding (E)-alkenylboronate. rsc.org This type of reaction typically proceeds via a syn-addition of the B-H or B-B bond across the alkyne. scispace.comnii.ac.jp

The general scheme for the borylation of a terminal alkyne is as follows, and a similar principle would apply to internal alkynes like this compound, although regioselectivity becomes a key consideration.

General Reaction Scheme for Alkyne Borylation: R-C≡C-H + B2pin2 --(Catalyst)--> (E)-R-C(Bpin)=CH(Bpin) or (E/Z)-R-CH=C(H)Bpin

Propargylic alcohols, such as this compound, are precursors for sigmatropic rearrangements, which are powerful pericyclic reactions for forming carbon-carbon bonds. organicchemistrydata.orglibretexts.org A notable example is the recercat.catnih.gov-sigmatropic rearrangement of oxonium ylides derived from propargylic alcohols.

In a study involving the rhodium-catalyzed reaction of tertiary propargylic alcohols with diazoacetates, this compound was shown to undergo a tandem oxonium ylide formation followed by a recercat.catnih.gov-sigmatropic rearrangement. nih.gov This reaction cleanly produced the corresponding allene (B1206475) in good yield and high enantioselectivity when a chiral rhodium catalyst was used. nih.gov

The reaction proceeds as follows:

The rhodium carbenoid, generated from the diazoacetate, reacts with the hydroxyl group of this compound to form an oxonium ylide intermediate.

This ylide then undergoes a concerted recercat.catnih.gov-sigmatropic rearrangement, where a new carbon-carbon bond is formed with concomitant cleavage of the carbon-oxygen bond, resulting in an allene.

The efficiency of this rearrangement is influenced by the substitution pattern of the propargylic alcohol, with more substituted alcohols favoring the recercat.catnih.gov-sigmatropic rearrangement over competing pathways like O-H insertion. nih.gov

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| recercat.catnih.gov-Sigmatropic Rearrangement | This compound, Diazoacetate, Rhodium catalyst | Allene | High enantioselectivity with chiral catalysts; competes with O-H insertion. | nih.gov |

Alkyne Borylation Reactions

Nucleophilic Addition and Substitution Reactions of this compound

The dual functionality of this compound allows it to participate in a variety of nucleophilic reactions. The electron-rich triple bond and the hydroxyl group are the primary sites for such transformations.

The synthesis of this compound itself relies on the potent nucleophilicity of alkynyl anions, which are key intermediates. brainly.com The process typically begins with a terminal alkyne, such as acetylene (B1199291), which is deprotonated by a strong base like sodium amide (NaNH₂) to form a highly reactive acetylide anion. brainly.comutexas.edu This anion is a powerful nucleophile and a strong base. utexas.edu

The synthesis proceeds in a stepwise manner:

First Alkylation: The acetylide anion reacts with an alkyl halide, for example, ethyl bromide, in a nucleophilic substitution (SN2) reaction to form a longer-chain terminal alkyne (1-butyne). brainly.comlibretexts.org

Second Deprotonation: The resulting terminal alkyne is then treated again with a strong base (NaNH₂) to generate a new alkynyl anion (butynide). brainly.com

Nucleophilic Addition: This butynide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone, such as acetone (B3395972). This nucleophilic addition reaction forms an alkoxide intermediate. brainly.comnahrainuniv.edu.iq

Protonation: A final aqueous workup protonates the alkoxide to yield the tertiary alcohol, this compound. brainly.com

Alkynyl anions are effective nucleophiles for SN2 reactions, particularly with primary alkyl halides. utexas.eduuoanbar.edu.iq With secondary and tertiary halides, elimination reactions tend to dominate due to the strong basicity of the anion. utexas.edu

Table 1: Synthesis Pathway of this compound via Alkynyl Anions

| Step | Reactants | Reagent | Intermediate/Product | Reaction Type |

| 1 | Acetylene | 1. NaNH₂ | Sodium Acetylide | Acid-Base |

| 2 | Sodium Acetylide | 2. CH₃CH₂Br | 1-Butyne (B89482) | SN2 Alkylation |

| 3 | 1-Butyne | 3. NaNH₂ | Sodium Butynide | Acid-Base |

| 4 | Sodium Butynide | 4. Acetone | Alkoxide Intermediate | Nucleophilic Addition |

| 5 | Alkoxide Intermediate | 5. H₂O (workup) | This compound | Protonation |

The functional groups of this compound, the hydroxyl (-OH) group and the carbon-carbon triple bond, are sites for further chemical modifications. The compound serves as a versatile intermediate in organic synthesis. cymitquimica.com The reactivity of both the alkyne and alcohol functionalities allows for its participation in various chemical transformations. cymitquimica.com

For instance, the hydroxyl group can be activated, making it a good leaving group for nucleophilic substitution reactions. The triple bond can undergo metal-catalyzed cycloadditions to form more complex cyclic structures or be subjected to hydrosilylation to produce vinyl silanes, which are valuable synthetic intermediates. nih.gov In certain enantioselective additions, the 2-methyl-2-hydroxypropyl group, derived from the addition to acetone, can be used as a removable protecting group for the alkyne. nih.gov

Reactivity of Alkynyl Anions Derived from this compound Precursors

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound target its two functional groups, leading to a variety of products depending on the reagents and conditions employed.

Oxidation: this compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under standard conditions, such as treatment with chromic acid (H₂CrO₄). quizlet.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be eliminated during the oxidation process. quizlet.com Therefore, simple oxidation of the alcohol functionality to a ketone does not occur.

Reduction: The reduction of this compound primarily involves the hydrogenation of the carbon-carbon triple bond. This reaction is of significant industrial interest and has been studied extensively. researchgate.netmdpi.comrsc.org The hydrogenation can proceed in a stepwise manner, allowing for the selective formation of the corresponding alkene or the fully saturated alkane.

Semi-Hydrogenation to Alkene: Using specific catalysts, such as a palladium-based Lindlar catalyst or a Pd/ZnO catalyst, the hydrogenation can be stopped at the alkene stage. researchgate.netrsc.org This selective reduction, or semi-hydrogenation, yields 2-methyl-3-hexen-2-ol. The stereochemistry of this addition is typically syn, resulting in the formation of the (Z)-isomer (cis-alkene). uoanbar.edu.iq Achieving high selectivity for the alkene is crucial in the synthesis of fine chemicals. mdpi.comrsc.org

Full Hydrogenation to Alkane: In the presence of more active catalysts like palladium on carbon (Pd/C) or platinum (Pt) and under sufficient hydrogen pressure, the alkyne is fully reduced to an alkane. uoanbar.edu.iq This process involves the addition of two molecules of hydrogen across the triple bond, yielding 2-methyl-2-hexanol. Studies have shown that the hydrogenation can also proceed directly from the alkynol to the alkanol without the accumulation of the alkenol intermediate under certain gas-phase catalytic conditions. mdpi.com

Table 2: Reduction Products of this compound

| Reaction Type | Reagents/Catalyst | Major Product |

| Semi-hydrogenation | H₂, Lindlar Catalyst or Pd/ZnO | 2-Methyl-3-hexen-2-ol |

| Full hydrogenation | H₂, Pd/C or Pt | 2-Methyl-2-hexanol |

The hydrogenation rate and selectivity are influenced by various factors, including the catalyst type, solvent, temperature, and pressure. rsc.orgmdpi.com For example, studies on the gas-phase hydrogenation over a Pd/Al₂O₃ catalyst showed that the hydrogenation rate increases in the order of primary < secondary < tertiary alkynols. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 3 Hexyn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon framework and the connectivity of protons within a molecule. For 2-Methyl-3-hexyn-2-ol, both ¹H and ¹³C NMR spectroscopy provide crucial data for its structural confirmation.

In ¹H NMR, the chemical shifts and splitting patterns of the proton signals reveal the electronic environment and proximity of neighboring protons. The methyl groups attached to the carbinol carbon (C2) are expected to appear as a singlet, as they are equivalent and have no adjacent protons to couple with. The ethyl group protons will exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons.

¹³C NMR spectroscopy provides information about the number of distinct carbon environments in the molecule. For this compound, separate signals are expected for the two carbons of the triple bond, the carbinol carbon, the two equivalent methyl carbons attached to the carbinol carbon, and the two carbons of the ethyl group. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. youtube.com

The creation of a new chiral center can influence the signals of nearby protons, making them diastereotopic and resulting in different signals. pearson.com The analysis of coupling constants in high-resolution NMR spectra can provide valuable information about the dihedral angles between adjacent protons, aiding in conformational analysis. auremn.org.br

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Variable | Singlet | 1H |

| -CH₂- (Ethyl) | ~2.2 | Quartet | 2H |

| -CH₃ (on C2) | ~1.4 | Singlet | 6H |

| -CH₃ (Ethyl) | ~1.1 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C≡C (quaternary) | ~80-90 |

| C≡C (quaternary) | ~80-90 |

| C-OH (quaternary) | ~65-75 |

| -CH₃ (on C2) | ~30-35 |

| -CH₂- (Ethyl) | ~12-16 |

| -CH₃ (Ethyl) | ~13-17 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes specific bond vibrations. savemyexams.com The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent and easily identifiable feature is the strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol functional group, typically appearing in the range of 3200-3600 cm⁻¹. docbrown.info The broadness of this peak is due to hydrogen bonding between the alcohol molecules.

The presence of the carbon-carbon triple bond (C≡C) is indicated by a weak to medium, sharp absorption band in the region of 2100-2260 cm⁻¹. libretexts.org For internal alkynes like this compound, this peak can sometimes be weak or absent if the molecule is highly symmetrical, leading to a small change in the dipole moment during vibration.

Additionally, the spectrum will show C-H stretching vibrations from the alkyl groups (methyl and ethyl) in the region of 2850-3000 cm⁻¹. libretexts.org C-O stretching vibrations for the tertiary alcohol typically appear in the 1100-1200 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, allowing for definitive identification when compared to a reference spectrum. savemyexams.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkyne | C≡C Stretch | 2100-2260 | Weak to Medium, Sharp |

| Alkyl | C-H Stretch | 2850-3000 | Medium to Strong |

| Tertiary Alcohol | C-O Stretch | 1100-1200 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.com In the mass spectrum of this compound, the molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at an m/z value equal to its molecular weight (112.17 g/mol ). chemicalbook.comnih.gov

Electron impact (EI) ionization, a common method used in MS, often causes the molecular ion to fragment in predictable ways. libretexts.org The fragmentation pattern provides valuable clues about the molecule's structure. For tertiary alcohols, the molecular ion peak can be weak or even absent due to the instability of the tertiary carbocation. libretexts.orgarizona.edu

Common fragmentation pathways for this compound would include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. libretexts.org This would result in the loss of an ethyl radical (•CH₂CH₃, 29 mass units) or a methyl radical (•CH₃, 15 mass units) from the molecular ion. The loss of the ethyl group would lead to a prominent peak at m/z 83. The loss of a methyl group would result in a peak at m/z 97.

Loss of Water: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O, 18 mass units). savemyexams.com This would produce a peak at m/z 94.

Propargylic Cleavage: Cleavage of the bond beta to the triple bond can also occur.

The most abundant fragment ion in the spectrum is known as the base peak. savemyexams.com Analysis of the differences in m/z values between the fragment ions helps to piece together the structure of the original molecule. youtube.com

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - CH₂CH₃]⁺ |

| 94 | [M - H₂O]⁺ |

| 55 | Propargylic fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a lower energy molecular orbital to a higher one. msu.edu This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light.

For this compound, the primary chromophore is the carbon-carbon triple bond. Isolated alkynes typically exhibit a π → π* electronic transition. However, this transition for a simple, non-conjugated alkyne occurs at a wavelength below 200 nm, which is in the far-UV region and often difficult to observe with standard UV-Vis spectrophotometers. msu.edu Therefore, the UV-Vis spectrum of this compound is not expected to show significant absorption in the standard 200-800 nm range. The absence of strong absorption bands in this region can be considered a supporting piece of evidence for the lack of conjugated π systems in the molecule.

Synergistic Application of Multi-Modal Spectroscopic Methodologies for this compound

The definitive structural elucidation of this compound is best achieved through the synergistic application of multiple spectroscopic techniques. wordpress.com While each method provides valuable pieces of the structural puzzle, their combined interpretation offers a much more robust and complete picture.

The process typically begins with IR spectroscopy to identify the key functional groups present, namely the alcohol (-OH) and the alkyne (C≡C). Mass spectrometry then provides the molecular weight and offers initial structural insights through the analysis of fragmentation patterns, which can suggest the connectivity of the alkyl groups.

NMR spectroscopy, both ¹H and ¹³C, then provides the detailed carbon framework and proton connectivity. It confirms the presence of the tertiary alcohol, the internal alkyne, and the specific arrangement of the methyl and ethyl groups. The chemical shifts and coupling patterns in the NMR spectra allow for the unambiguous assignment of all atoms in the molecule.

Finally, UV-Vis spectroscopy can be used to confirm the absence of any conjugated systems, which is consistent with the proposed structure of an isolated internal alkyne. By integrating the data from all these techniques, a chemist can confidently and accurately determine the structure of this compound. The consistency of the data across all spectroscopic methods provides a high degree of certainty in the final structural assignment.

Computational and Theoretical Studies on 2 Methyl 3 Hexyn 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry) and to describe the distribution of electrons within the molecule.

While comprehensive standalone studies on the electronic and molecular structure of isolated 2-Methyl-3-hexyn-2-ol are not extensively detailed in the primary literature, its structure has been computationally optimized as a necessary first step in mechanistic studies of its reactions. nih.gov For instance, in research investigating its role as a substrate in rhodium-catalyzed reactions, the molecule's geometry was computationally determined to serve as the input for modeling reaction pathways. nih.gov These calculations confirm the molecule's characteristic tertiary alcohol and internal alkyne functionalities.

Basic molecular properties, some of which are derived from computational methods, are summarized in the table below.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O | nih.govchemscene.com |

| Molecular Weight | 112.17 g/mol | chemscene.com |

| IUPAC Name | 2-Methylhex-3-yn-2-ol | chemscene.com |

This table is interactive. Click on the headers to sort.

Mechanistic Elucidation of Reactions Involving this compound through Computational Modeling

Computational modeling is a critical asset in mapping out the step-by-step pathways of chemical reactions. For this compound, DFT studies have been instrumental in understanding its reactivity in rhodium-catalyzed allene (B1206475) synthesis. nih.gov

A key study investigated the rhodium-catalyzed reaction between tertiary propargylic alcohols, such as this compound (referred to as substrate 6c ), and donor/acceptor carbenoids. nih.gov The reaction can proceed via two competing pathways: a tandem oxonium ylide formation followed by a researchgate.netnih.gov-sigmatropic rearrangement to form an allene, or a standard O-H insertion reaction. Computational studies on the O-H insertion mechanism have shown that it often proceeds through a pathway that would prevent asymmetric induction. nih.gov

The research demonstrated that with a highly substituted propargylic alcohol like this compound, the tandem ylide formation/ researchgate.netnih.gov-sigmatropic rearrangement is strongly favored, leading to the clean formation of the allene product. nih.gov When this compound was reacted with styryldiazoacetate 5d , the researchgate.netnih.gov-sigmatropic rearrangement product was formed cleanly with a high yield and excellent enantioselectivity (96% ee). nih.gov This outcome highlights that donor/acceptor carbenoids are particularly well-suited for this transformation with propargylic alcohols. nih.gov

The experimental results, which were rationalized through mechanistic DFT studies, are detailed in the following table.

Table 2: Rhodium-Catalyzed Reaction of this compound (6c) with Various Styryldiazoacetates (9a-e)

| Entry | R Group on Styryldiazoacetate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 4-BrC₆H₄ | 10a | 81 | 97 |

| 2 | 4-CF₃C₆H₄ | 10b | 77 | 85 |

| 3 | 4-ClC₆H₄ | 10c | 85 | 96 |

| 4 | C₆H₅ | 10d | 84 | 96 |

| 5 | 4-MeOC₆H₄ | 10e | 34 | 92 |

Data sourced from a study on the enantioselective synthesis of allenes. The reaction involved adding the diazoacetate (9) to a solution of this compound (6c) and a Rh₂(S-DOSP)₄ catalyst. nih.gov

Theoretical Investigations of Adsorption and Surface Interactions on Catalytic Materials

The interaction of molecules with catalyst surfaces is a critical factor in heterogeneous catalysis, influencing both reaction rates and selectivity. Theoretical studies, often using DFT, model the adsorption energies and geometries of reactants, intermediates, and products on catalytic surfaces.

While extensive research exists on the adsorption and hydrogenation of the smaller analogue, 2-methyl-3-butyn-2-ol (B105114), on palladium and other metal catalysts, specific theoretical investigations into the adsorption and surface interactions of this compound on catalytic materials are not prominently available in the reviewed literature. nih.govrsc.org Such studies would be valuable for designing selective hydrogenation catalysts, a process of significant industrial interest for related alkynols.

Prediction and Validation of Spectroscopic Properties of this compound

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for identifying and characterizing molecules, especially as products of a complex reaction.

In the context of the rhodium-catalyzed synthesis of allenes from this compound, computational methods were used to generate spectral data to support the characterization of the resulting products. nih.gov The supporting information for the primary research in this area indicates the availability of such spectral data, implying that a comparison between theoretical predictions and experimental measurements was likely performed to confirm the molecular structures of the synthesized allenes. nih.gov However, the specific predicted spectroscopic values and their direct validation against experimental spectra for this compound or its reaction products are not detailed within the main body of the publication.

Applications of 2 Methyl 3 Hexyn 2 Ol in Complex Organic Synthesis

Role as a Key Synthetic Intermediate for High-Value Organic Compounds

2-Methyl-3-hexyn-2-ol serves as a crucial starting material for the synthesis of valuable and complex organic molecules, most notably highly substituted allenes. Allenes are compounds containing adjacent carbon-carbon double bonds and are important motifs in pharmaceuticals and natural products.

A significant application involves the rhodium-catalyzed tandem reaction of tertiary propargylic alcohols like this compound with donor/acceptor carbenoids. This process involves an initial oxonium ylide formation followed by a google.comgoogle.com-sigmatropic rearrangement. nih.gov This method is highly effective for producing α-hydroxy allenes with excellent enantioselectivity when a chiral catalyst is used. nih.gov

Research has shown that when this compound is reacted with styryldiazoacetates in the presence of a dirhodium tetraprolinate catalyst (Rh₂(S-DOSP)₄), the corresponding allenes are formed in high yields and with high enantiomeric excess (ee). nih.gov For instance, the reaction with methyl (E)-(4-bromostyryl)diazoacetate at 0 °C results in the desired allene (B1206475) product in 81% yield and 97% ee. nih.gov The reaction demonstrates that highly substituted propargylic alcohols favor the google.comgoogle.com-sigmatropic rearrangement pathway over the competing O-H insertion reaction, which is often a problematic side reaction. nih.gov

The efficiency and selectivity of this transformation are highly dependent on the reaction conditions and the nature of the diazo compound used. The table below summarizes the results of the rhodium-catalyzed reaction between this compound (6c) and various styryldiazoacetates (9a-e). nih.gov

Table 1: Rhodium-Catalyzed Synthesis of Allenes from this compound

| Entry | Styryldiazoacetate Substituent (R) | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 4-Br | 10a | 81 | 97 |

| 2 | 4-CF₃ | 10b | 85 | 96 |

| 3 | 4-Cl | 10c | 77 | 96 |

| 4 | 2-Cl | 10d | 85 | 85 |

| 5 | 4-OMe | 10e | 34 | 92 |

Data sourced from a study on the enantioselective synthesis of allenes. nih.gov The reaction was performed with this compound and styryldiazoacetates catalyzed by Rh₂(S-DOSP)₄.

Utility as a Scaffold for Heterocyclic and Macrocyclic System Construction

The rigid structure and dual functionality of this compound suggest its potential as a scaffold for building more complex cyclic systems. While direct and extensive documentation of this compound in the synthesis of specific heterocyclic or macrocyclic systems is not prominent in the surveyed literature, the chemistry of related alkynols provides a strong basis for its utility in this area. For example, a doctoral thesis notes the use of commercially available 3-hexyn-2-ol, a closely related secondary alcohol, in the preparation of precursors for polyalkyl furans. escholarship.org The Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a fundamental method for preparing furans and could be a potential pathway for derivatives of this compound after suitable functionalization. organic-chemistry.org

Similarly, the synthesis of macrocycles often employs bifunctional building blocks that can undergo ring-closing reactions. whiterose.ac.uk Acetylenic compounds are frequently used in macrocyclization strategies, such as Glaser or Sonogashira couplings, which are then followed by further transformations to build the final macrocyclic structure. acs.org Although specific examples employing this compound were not identified, its structure is amenable to such synthetic strategies.

Precursor in the Total Synthesis of Natural Products

The use of this compound as a direct precursor in the total synthesis of specific natural products is not widely documented. However, the types of molecules it can generate, such as functionalized furans and allenes, are important components of many natural products. escholarship.orgnih.gov For instance, furan-containing natural products include a wide range of furanoterpenes and furan fatty acids. escholarship.org Methodologies developed for the synthesis of polyalkyl furans often utilize alkynol starting materials. escholarship.org One study on the synthesis of furan-containing fragrance compounds, which can be natural or nature-identical, describes silver-catalyzed cyclization methodologies that rely on acetylenic precursors. cardiff.ac.uk The potential for this compound to be incorporated into these synthetic routes exists, even if explicit examples are not yet published.

Integration into Polymer Chemistry and Materials Science

In the realm of materials science, this compound and related acetylenic alcohols have found a niche application as reaction inhibitors or retardants in the curing of silicone polymers. google.comgoogle.comepo.orggoogle.com.pg Specifically, they are used to control the reaction rate of platinum-catalyzed hydrosilylation, a common method for crosslinking silicone elastomers. google.com

The inhibitor prevents the platinum catalyst from promoting the curing reaction at ambient temperatures, which extends the pot life or working time of the two-part silicone composition. google.com Upon heating, the inhibiting effect is overcome, and the curing process proceeds as desired. This thermal control is critical for many industrial applications, including the production of silicone-based adhesives, sealants, and coatings for medical devices. google.com

While 2-methyl-3-butyn-2-ol (B105114) is more frequently cited, patents also list other alkynyl alcohols like 3,5-dimethyl-1-hexyn-3-ol (B130301) and 2-phenyl-3-butyn-2-ol (B89498) for this purpose, indicating that the functionality is key to the application. epo.orggoogle.com.pg These compounds act as temporary ligands for the platinum catalyst, which can be displaced at higher temperatures to allow the hydrosilylation reaction between a vinyl-functional polysiloxane and a hydride-functional polysiloxane to occur. google.com The concentration of the inhibitor is typically low, often in the range of 0.001 to 1 wt.%. google.com

Future Directions and Emerging Research Areas for 2 Methyl 3 Hexyn 2 Ol

Development of Novel Catalytic Systems and Methodologies

Research into catalytic systems for both the synthesis and transformation of 2-methyl-3-hexyn-2-ol is crucial for enhancing reaction efficiency and selectivity. The classic synthesis method, the Favorskii reaction, which involves reacting a ketone with an alkyne, is being refined through modern catalytic approaches.

Synthesis Catalysis: Traditional methods for producing acetylenic alcohols often rely on stoichiometric amounts of strong bases. google.comgoogle.com Emerging research focuses on catalytic systems that are more efficient and require milder conditions. For instance, systems like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH-H2O-DMSO) have been shown to be effective for the synthesis of secondary and tertiary propargyl alcohols from aldehydes and ketones with acetylene (B1199291). mdpi.com These systems can operate at atmospheric pressure, improving the safety and scalability of the process. mdpi.com The development of phase-transfer catalysts and novel solvent systems continues to be an area of active investigation to further improve yields and reaction rates for compounds like this compound.

Hydrogenation Catalysis: The selective hydrogenation of the alkyne group in this compound to an alkene is a reaction of significant industrial interest. Research is heavily focused on moving beyond traditional catalysts like the Lindlar catalyst, which often contain toxic lead. beilstein-journals.orgnih.gov Novel heterogeneous catalysts, particularly those based on palladium (Pd) nanoparticles, are at the forefront of this research. unil.ch Key developments include:

Bimetallic Catalysts: Pd-based catalysts modified with a second metal, such as zinc (Zn), have shown remarkable performance in the selective hydrogenation of analogous compounds like 2-methyl-3-butyn-2-ol (B105114) (MBY). unil.chmdpi.com The formation of intermetallic Pd-Zn alloys can alter the electronic properties of the palladium surface, leading to enhanced selectivity towards the desired alkene by preventing over-hydrogenation to the corresponding alkane. unil.chmdpi.com

Support and Modifier Effects: The choice of support material (e.g., ZnO, Al2O3, TiO2) and the use of modifiers can significantly influence catalyst activity and selectivity. mdpi.comrsc.orgunil.ch For example, N-modified Pd nanoparticles have demonstrated a remarkable increase in selectivity by blocking active sites that promote the less desirable over-hydrogenation reaction. unil.ch

Structure Sensitivity: Studies on monodispersed Pd nanoparticles have revealed that the catalytic activity and selectivity can be dependent on the particle size and the crystallographic facets exposed. rsc.orgresearchgate.net This "structure-sensitive" behavior allows for the fine-tuning of catalysts at the nanoscale to optimize performance for specific transformations. unil.chresearchgate.net

| Catalytic System | Reaction Type | Key Findings/Advantages | Reference |

|---|---|---|---|

| KOH-H₂O-DMSO | Synthesis (Favorskii Reaction) | Allows reaction at atmospheric pressure; suitable for various aldehydes and ketones. | mdpi.com |

| Pd/ZnO | Selective Hydrogenation | High selectivity to the corresponding alkene (2-methyl-3-hexen-2-ol) by forming active Pd-Zn sites. | unil.chunil.ch |

| N-modified Pd Nanoparticles | Selective Hydrogenation | Increases selectivity significantly by blocking sites responsible for over-hydrogenation. | unil.ch |

| PVP-stabilized Pd Nanoparticles | Selective Hydrogenation | Allows for the study of particle size effects (structure sensitivity) on reaction rates and selectivity. | rsc.orgunil.ch |

Implementation in Flow Chemistry and Continuous Process Optimization

The transition from traditional batch reactors to continuous flow systems represents a significant leap forward in the production of fine chemicals, including derivatives of this compound. nih.govbeilstein-journals.org Flow chemistry offers numerous advantages over batch processing, such as superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved consistency and yield. beilstein-journals.orgnih.gov

For the hydrogenation of acetylenic alcohols, continuous-flow reactors, such as packed-bed or capillary microreactors, are being extensively studied. beilstein-journals.orgnih.govunil.ch In these systems, a solution of the alkyne and hydrogen are passed through a heated tube containing a solid-supported heterogeneous catalyst. mdpi.com This setup allows for precise control over reaction parameters like temperature, pressure, and residence time (the time the reactants are in contact with the catalyst). nih.govmdpi.com This fine-tuning is critical for maximizing the yield of the desired alkene and minimizing the formation of byproducts. mdpi.com

Research has shown that for the hydrogenation of similar alkynols, continuous-flow processes can achieve high selectivity and productivity, often outperforming batch systems. nih.govmdpi.com For example, studies on the continuous hydrogenation of 2-methyl-3-butyn-2-ol have demonstrated excellent yields of the target alkene with high catalyst stability over extended periods. mdpi.commdpi.comdntb.gov.ua This approach minimizes waste and avoids the need for additives often used in batch processes to control selectivity. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Heat & Mass Transfer | Often limited, potential for hotspots and concentration gradients. | Highly efficient due to high surface-to-volume ratio. | beilstein-journals.orgnih.gov |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes (low inventory). | nih.govnih.gov |

| Process Control | Difficult to precisely control residence time and temperature. | Fine-tuning of temperature, pressure, and residence time is possible. | nih.govmdpi.com |

| Selectivity & Yield | May require additives or purification; can be lower due to side reactions. | Often higher and more consistent; purification can be simplified. | mdpi.com |

| Scalability | Scaling up can be challenging and non-linear. | Scalable by operating for longer times or running multiple reactors in parallel. | nih.gov |

Integration of Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry, which advocate for the design of chemical processes that reduce or eliminate hazardous substances, are central to the future of manufacturing. scienceinschool.org Research concerning this compound aligns with several of these core principles.

Safer Chemical Synthesis: The move away from stoichiometric reagents (e.g., strong bases in synthesis) and toxic catalysts (e.g., lead in hydrogenation) towards more benign, efficient catalytic systems enhances the safety profile of the entire manufacturing process. mdpi.commdpi.comscienceinschool.org

Use of Renewable Feedstocks: A fundamental principle of green chemistry involves sourcing reactants from renewable materials. scienceinschool.org While this compound is typically derived from petrochemical sources (acetone and 1-butyne), broader research into producing key chemical building blocks from biomass could eventually provide sustainable pathways to its precursors.

The convergence of advanced catalysis and continuous flow technology provides a powerful toolkit for developing greener, more sustainable methods for the synthesis and utilization of this compound and related compounds. mdpi.comrsc.org

Exploration in Advanced Materials Science and Engineering

While traditionally viewed as a fine chemical intermediate, an emerging area of research is the use of this compound and similar acetylenic alcohols as monomers or building blocks in materials science. The bifunctional nature of the molecule, containing both a hydroxyl (-OH) group and an alkyne (carbon-carbon triple bond), makes it a candidate for polymerization reactions.

A key potential application lies in its use as an initiator in polymerization processes. For example, related acetylenic alcohols such as 2-methyl-3-butyn-2-ol and 3,5-dimethyl-1-hexyn-3-ol (B130301) have been cited as effective initiators for the polymerization of alkylene oxides. google.com This suggests that this compound could serve a similar role, where its hydroxyl group initiates the growth of a polymer chain, leaving the alkyne functionality pendant to the main chain. This pendant alkyne group can then be used for subsequent post-polymerization modifications, such as "click" chemistry reactions, to introduce new functionalities or to cross-link the polymer chains, creating advanced network materials.

The incorporation of the rigid alkyne unit into a polymer backbone can impart unique thermal and mechanical properties. Furthermore, the exploration of this compound as a monomer for creating materials with specific optical or electronic properties, such as in the field of aggregation-induced emission (AIE) materials or covalent organic frameworks (COFs), represents a frontier in its application beyond traditional organic synthesis. bldpharm.com This expansion into materials science opens up new possibilities for creating high-value polymers and functional materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-3-hexyn-2-ol, and how can purity be ensured?

- Methodology : The compound is typically synthesized via alkynylation of methyl iso-butyl ketone using acetylene derivatives. Grignard reactions with propargyl bromide under inert atmospheres (e.g., nitrogen) are also effective. Post-synthesis purification involves fractional distillation (boiling point: 133–135°C at 15 Torr) or column chromatography with silica gel. Purity validation requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Classified as a UN 1987 flammable liquid (Class 3), it requires storage in explosion-proof containers away from ignition sources. Use local exhaust ventilation and static-dissipative equipment. Spill containment should employ inert absorbents (e.g., sand, vermiculite). Personal protective equipment (PPE) includes nitrile gloves, flame-resistant lab coats, and vapor-resistant goggles. Monitor airborne concentrations with photoionization detectors (PID) to ensure levels remain below occupational exposure limits .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- IR Spectroscopy : Detect hydroxyl (O-H) stretches (~3350 cm⁻¹) and alkyne (C≡C) stretches (~2100 cm⁻¹).

- NMR : ¹H NMR peaks for the tertiary alcohol proton (δ 1.2–1.5 ppm) and alkyne protons (δ 2.1–2.3 ppm).

- GC-MS : Confirm molecular ion peak (m/z 114) and fragmentation patterns. Cross-reference with databases like NIST or Wiley .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in organometallic reactions?

- Methodology : The tertiary alcohol and alkyne moieties create steric hindrance, limiting nucleophilic attack. Kinetic studies using substrates like Grignard reagents or organozinc compounds under varying temperatures (0°C to 25°C) can quantify reactivity. Computational modeling (DFT or MD simulations) predicts transition states and steric effects. Compare yields with less hindered analogs (e.g., 2-Methyl-2-hexanol) to isolate steric contributions .

Q. What strategies mitigate thermal instability during catalytic hydrogenation of this compound?

- Methodology : Use low-pressure hydrogenation (1–5 atm) with Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) to prevent over-reduction. Monitor reaction progress via in-situ FTIR to detect alkene intermediates. For heat-sensitive batches, employ microreactors with precise temperature control (ΔT ±1°C). Post-reaction analysis via differential scanning calorimetry (DSC) identifies decomposition thresholds .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 3–10) at 40°C/75% RH for 4 weeks. Analyze degradation products (e.g., ketones via Oppenauer oxidation) using LC-MS. Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents (e.g., ethanol). Use QSAR models to predict hydrolytic susceptibility based on Hammett substituent constants .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported physical properties (e.g., density, boiling point)?

- Methodology : Cross-validate literature values (e.g., density: 0.843 g/cm³ vs. computational estimates) using experimental replicates. For boiling points, employ ebulliometry under standardized pressures. Publish deviations with detailed methodology to aid reproducibility. Collaborate with independent labs for inter-laboratory validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.